molecular formula C15H17NO2 B5357434 N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide

N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide

Cat. No. B5357434
M. Wt: 243.30 g/mol
InChI Key: FSIFADGKTUMNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide, also known as DMPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPEF is a furan derivative that possesses unique chemical properties, making it a promising candidate for use in drug development, material science, and other scientific fields. In

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide is not fully understood, but it is believed to involve the modulation of various biochemical pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, this compound has been shown to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide is its unique chemical properties, which make it a promising candidate for use in drug development and material science. Additionally, this compound has been shown to possess various biological activities, making it a useful tool in scientific research. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound itself can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide. One area of interest is the development of this compound-based drugs for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this promising compound.

Synthesis Methods

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide can be achieved through a multistep process that involves the reaction of 2,4-dimethylphenylacetonitrile with furfural in the presence of a catalyst. The resulting product is then subjected to further chemical reactions, leading to the formation of this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide has been the subject of many scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in drug development. This compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess antitumor and antimicrobial properties, making it a promising candidate for cancer and infectious disease treatment.

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h4-9,12H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFADGKTUMNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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